Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the iodomethyl group: This step usually involves halogenation reactions, where a methyl group is substituted with an iodine atom.
Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions, where the pyrimidinyl group is introduced to the bicyclic core.
Esterification: The final step involves the formation of the ester group, typically through a reaction between an alcohol and a carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce azide or thiol groups.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the pyrimidinyl group can interact with biological macromolecules, such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
- 2-Methylbicyclo[2.2.2]octane
Uniqueness
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[222]octane-4-carboxylate is unique due to its combination of a bicyclic core, an iodomethyl group, and a pyrimidinyl group
Properties
Molecular Formula |
C16H21IN2O4 |
---|---|
Molecular Weight |
432.25 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C16H21IN2O4/c1-3-22-13(20)16-6-4-15(10-17,5-7-16)23-12(16)11-8-18-14(21-2)19-9-11/h8-9,12H,3-7,10H2,1-2H3 |
InChI Key |
RXGNTPSLJVVLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CN=C(N=C3)OC)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.